Diallyl tartrate is an organic compound with the chemical formula CHO. It is a diallyl ester of tartaric acid, characterized by two allyl groups attached to the carboxyl groups of tartaric acid. This compound is notable for its multifunctional properties, making it a valuable monomer in polymer chemistry and material science. Diallyl tartrate is typically a colorless liquid with a pleasant odor, and it is soluble in organic solvents while being less soluble in water. Its molecular structure contributes to its reactivity and versatility in various chemical processes.
Research indicates that diallyl tartrate exhibits biological activity, particularly in the realm of pharmacology and biochemistry:
Diallyl tartrate can be synthesized through several methods:
Diallyl tartrate has diverse applications across various fields:
Studies have focused on the interactions of diallyl tartrate with various substances:
Diallyl tartrate shares structural similarities with several other compounds. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Diallyl succinate | Diallyl ester | Contains succinic acid; used in similar polymer applications but lacks the chirality of tartaric acid. |
| Diallyl phthalate | Diallyl ester | Used primarily in plasticizers; more rigid structure compared to diallyl tartrate. |
| Diallyl carbonate | Diallyl carbonate | Used in coatings; offers different reactivity due to carbonate group instead of carboxyl groups. |
| Diethyl tartrate | Diester | Less reactive than diallyl tartrate; commonly used as a chiral auxiliary in asymmetric synthesis. |
Diallyl tartrate's unique combination of two allylic groups attached to a chiral center distinguishes it from these similar compounds, allowing for specific reactivity patterns that are advantageous in both synthetic and biological contexts. This unique structural feature contributes significantly to its role as a multifunctional monomer in polymer chemistry.
Diallyl tartrate is systematically named bis(prop-2-enyl) 2,3-dihydroxybutanedioate, reflecting its esterification of tartaric acid with two allyl alcohol groups. Its molecular formula, C₁₀H₁₄O₆, corresponds to a molecular weight of 230.21 g/mol, as computed by PubChem. The compound’s SMILES notation, C=CCOC(=O)C(C(C(=O)OCC=C)O)O, delineates its bifunctional ester structure with hydroxyl groups retained on the central tartaric acid backbone.
Table 1: Molecular Identity of Diallyl Tartrate
| Property | Value |
|---|---|
| IUPAC Name | bis(prop-2-enyl) 2,3-dihydroxybutanedioate |
| Molecular Formula | C₁₀H₁₄O₆ |
| Molecular Weight | 230.21 g/mol |
| SMILES | C=CCOC(=O)C(C(C(=O)OCC=C)O)O |
| InChI Key | VPPSHXIFIAJKMX-UHFFFAOYSA-N |
Tartaric acid, the parent compound, possesses two chiral centers, leading to four stereoisomers: D-, L-, meso-, and the racemic mixture. Esterification to form diallyl tartrate preserves these centers, rendering the compound chiral. While PubChem does not specify the stereochemistry of the commercial variant, synthetic routes typically yield the D,L-racemic form unless resolved via chiral auxiliaries. X-ray crystallography, as demonstrated in analogous α-hydroxyphosphonate systems, could resolve its absolute configuration, though such studies remain unreported for diallyl tartrate.
No experimental crystallographic data for diallyl tartrate is publicly available. However, conformational analysis of its 3D structure (PubChem CID 534329) suggests flexibility due to free rotation around the ester C–O bonds. The allyl groups likely adopt gauche or anti conformations relative to the tartrate backbone, influencing packing in the solid state. Comparative studies on diallyl terephthalate highlight the role of intermolecular hydrogen bonding (e.g., O–H···O) in stabilizing crystal lattices, a feature potentially relevant to diallyl tartrate.
Theoretical predictions based on functional groups suggest:
The molecular ion peak at m/z 230 corresponds to [M]⁺. Fragmentation patterns likely include:
Table 2: Predicted Spectroscopic Signatures
| Technique | Key Signals |
|---|---|
| FTIR | 3450 cm⁻¹ (O–H), 1740 cm⁻¹ (C=O) |
| ¹H NMR | δ 5.8 ppm (allyl), δ 4.6 ppm (OCH₂) |
| MS | m/z 230 (M⁺), m/z 144 (M – 2C₃H₅) |